molecular formula C15H20N2O3 B7575760 (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone

(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone

Cat. No. B7575760
M. Wt: 276.33 g/mol
InChI Key: AYLINWTZZUBALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone, also known as HPM, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. HPM is a synthetic molecule that has been developed as a potential drug candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone is not fully understood. However, studies have suggested that (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone interacts with enzymes and proteins in the body, leading to changes in cellular signaling pathways. This interaction may result in the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has several biochemical and physiological effects. (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has been found to protect neurons against oxidative stress, which is a major factor in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone in lab experiments is its high purity, which allows for accurate and reproducible results. (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone. One area of research is the development of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone derivatives with improved potency and selectivity. Another area of research is the investigation of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone and its potential side effects.

Synthesis Methods

The synthesis of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone involves the reaction of 4-hydroxypyrrolidine and 2-phenylmorpholine with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone. This synthesis method has been optimized to produce high yields of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone with high purity.

Scientific Research Applications

(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have potential applications in medicinal chemistry due to its ability to interact with biological targets. Several studies have investigated the use of (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. (4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

(4-hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-12-8-13(16-9-12)15(19)17-6-7-20-14(10-17)11-4-2-1-3-5-11/h1-5,12-14,16,18H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLINWTZZUBALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2CC(CN2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxypyrrolidin-2-yl)-(2-phenylmorpholin-4-yl)methanone

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